![molecular formula C34H44Br2N8Na2O10S2 B12859707 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate is a complex organic compound that is often used in various scientific research applications. This compound is known for its unique chemical structure, which includes a brominated pyridylazo group and a sulfopropylamino phenol moiety. The presence of these functional groups imparts specific chemical properties that make it valuable in analytical chemistry, particularly in the detection and quantification of metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate typically involves multiple steps. The process begins with the bromination of 2-aminopyridine to form 5-bromo-2-aminopyridine. This intermediate is then subjected to azo coupling with 2-hydroxy-5-[N-propyl-N-(3-sulfopropyl)amino]benzene diazonium salt. The reaction conditions often require acidic or basic environments to facilitate the coupling reaction. The final product is then isolated and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and azo coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the azo group, resulting in the formation of amines.
Substitution: The bromine atom in the pyridylazo group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate has several scientific research applications, including:
Analytical Chemistry: It is used as a reagent for the detection and quantification of metal ions in various samples. The compound forms colored complexes with metal ions, which can be measured using spectrophotometry.
Biology: The compound is used in biological assays to study metal ion interactions with biomolecules.
Industry: The compound is used in industrial processes for the analysis of metal content in raw materials and products.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate involves the formation of complexes with metal ions. The azo group and the phenolic hydroxyl group act as ligands, binding to metal ions and forming stable complexes. These complexes exhibit characteristic absorption spectra, which can be used for quantitative analysis. The molecular targets include various metal ions such as copper, iron, and zinc. The pathways involved in the complex formation are primarily based on coordination chemistry principles.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Chloro-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate: Similar structure but with a chlorine atom instead of bromine.
2-(5-Iodo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate: Similar structure but with an iodine atom instead of bromine.
2-(5-Methyl-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The uniqueness of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate lies in its specific brominated structure, which imparts distinct chemical properties. The bromine atom enhances the compound’s ability to form stable complexes with metal ions, making it particularly useful in analytical applications. Additionally, the presence of the sulfopropylamino group increases the compound’s solubility in aqueous solutions, further enhancing its utility in various research and industrial applications.
Propriétés
Formule moléculaire |
C34H44Br2N8Na2O10S2 |
|---|---|
Poids moléculaire |
994.7 g/mol |
Nom IUPAC |
disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-hydroxy-N-propylanilino]propane-1-sulfonate;dihydrate |
InChI |
InChI=1S/2C17H21BrN4O4S.2Na.2H2O/c2*1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17;;;;/h2*4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26);;;2*1H2/q;;2*+1;;/p-2 |
Clé InChI |
ICAYIXPICHLPCP-UHFFFAOYSA-L |
SMILES canonique |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O.CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O.O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




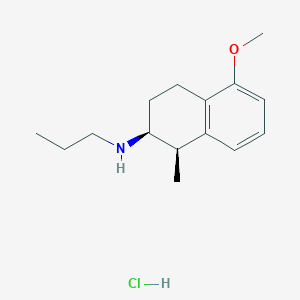
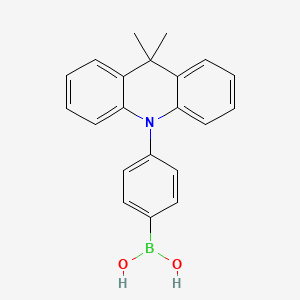
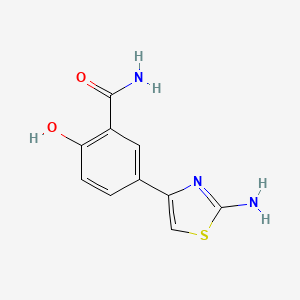
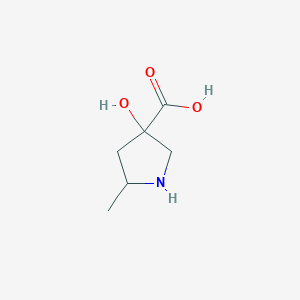

![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
amine](/img/structure/B12859666.png)
![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)
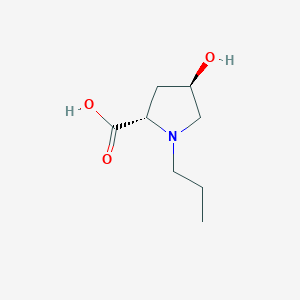


![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
